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Zusammenfassung

Enniatine sind eine Familie von zyklischen Hexadepsipeptid-Mykotoxinen, die von
verschiedenen Pilzstammen der Gattung Fusarium produziert werden.[1][2] Diese
Sekundarmetaboliten weisen ein breites Spektrum an biologischen Aktivitaten auf, darunter
antibiotische, insektizide, antifungale und zytotoxische Eigenschaften, was sie zu interessanten
Molekilen fur die pharmazeutische Forschung macht.[3][4] Enniatin Al ist ein wichtiges
Analogon innerhalb dieser Familie, das sich durch die spezifische Sequenz seiner Bausteine
auszeichnet.

Dieser technische Leitfaden bietet einen detaillierten Einblick in den Biosyntheseweg von
Enniatin Al. Der Schwerpunkt liegt auf der zentralen Rolle der Enniatin-Synthetase (ESYN1),
einem multifunktionalen Enzym, das als nicht-ribosomale Peptidsynthetase (NRPS) fungiert.[5]
Es werden die einzelnen enzymatischen Schritte, die beteiligten Vorlaufermolekile und die
zugrunde liegende modulare Architektur des Syntheseprozesses erlautert. Dartiber hinaus
werden quantitative Produktionsdaten zusammengefasst und detaillierte experimentelle
Protokolle fur die Kultivierung, Extraktion und Analyse von Enniatin Al bereitgestellt. Visuelle
Darstellungen der Biosynthese und experimenteller Arbeitsablaufe erganzen die technischen
Beschreibungen, um ein umfassendes Verstandnis dieses komplexen biochemischen Weges
zu ermoglichen.
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Der Biosyntheseweg von Enniatin A1

Die Synthese von Enniatin Al ist ein mehrstufiger Prozess, der von dem einzelnen, grof3en
multifunktionalen Enzym Enniatin-Synthetase (ESYN1) mit einer Molekilmasse von etwa 347
kDa katalysiert wird.[3][6][7] Der Prozess folgt der Logik der nicht-ribosomalen Peptidsynthese
(NRPS), die eine modulare, flielBbandahnliche Produktion ermdéglicht.[8][9][10]

Vorlaufermolekiile

Fur die Synthese von Enniatin A1 werden zwei Hauptbausteine bendétigt:

o D-a-Hydroxyisovaleriansaure (D-Hiv): Diese Hydroxyséure wird aus der Aminosaure L-Valin
gewonnen. Der erste Schritt ist eine Desaminierung von L-Valin zu 2-Ketoisovaleriansaure,
gefolgt von einer Reduktion durch die Ketoisovalerat-Reduktase (KivR), um D-Hiv zu bilden.
[11]

o N-Methyl-L-Isoleucin: Die proteinogene Aminosaure L-Isoleucin dient als direkter Vorlaufer.
Die N-Methylierung erfolgt direkt am Enzymkomplex.

Der enzymatische Zyklus der Enniatin-Synthetase
(ESYN1)

Die ESYNL1 ist ein Monomer, das alle katalytischen Schritte intramolekular durchftihrt.[6] Die
Synthese erfolgt iterativ, wobei eine Didepsipeptid-Einheit dreimal gebildet und zur finalen
Hexadepsipeptid-Struktur zusammengesetzt wird.[3][12]

Der Prozess lasst sich in funf Kernschritte unterteilen:[5]

o Aktivierung der Bausteine: Zwei Adenylierungs-Domanen (A-Domanen) aktivieren die beiden
Vorlaufer — D-Hiv und L-Isoleucin — durch Bildung von Acyl-Adenylat-Intermediaten unter
ATP-Verbrauch.

o Transfer und N-Methylierung: Die aktivierten Sauren werden auf spezifische Thiolierungs-
Doménen (T-Domaéanen), auch Peptidyl-Carrier-Proteine (PCP) genannt, Ubertragen. Das an
die T-Doméane gebundene L-Isoleucin wird anschlieend durch eine integrierte N-
Methyltransferase-Domane (M-Domane) methyliert, wobei S-Adenosylmethionin (SAM) als
Methylgruppendonor dient.
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o Kondensation zur Didepsipeptid-Einheit: Eine Kondensations-Doméane (C-Domane)
katalysiert die Bildung einer Esterbindung zwischen dem D-Hiv und dem N-Methyl-L-
Isoleucin, wodurch die erste Didepsipeptid-Einheit entsteht.

o Elongation und Zyklisierung: Dieser Prozess wird iterativ wiederholt. Die Didepsipeptid-
Einheit wird mit zwei weiteren Einheiten zu einem linearen Hexadepsipeptid verlangert.

o Freisetzung des zyklischen Produkts: Eine finale C-Domane katalysiert die intramolekulare
Zyklisierung des linearen Vorlaufermolekiils, was zur Freisetzung von Enniatin Al fuhrt.

Die geringe Substratspezifitdt der ESYNL fir die L-Aminoséure-Komponente erméglicht die
Inkorporation verschiedener verzweigtkettiger Aminosauren wie Valin oder Leucin, was zur
Produktion einer Vielzahl von Enniatin-Analoga (z.B. Enniatin A, B, B1) durch denselben
Organismus fuhrt.[3]

Enniatin-Synthetase (ESYN1) - Nicht-ribosomale Peptidsynthese
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Abbildung 1: Schematischer Biosyntheseweg von Enniatin Al.

Quantitative Daten

Die Produktion von Enniatinen variiert stark je nach Pilzstamm, Kulturbedingungen und
Nahrmedium.[7] Quantitative Analysen sind entscheidend fir die Optimierung der
Fermentationsprozesse und die Bewertung der biologischen Aktivitét.

Tabelle 1: Produktionsausbeuten und analytische
Parameter fiir Enniatine

Parameter Wert Spezies/Bedingung Referenz

Produktion

Fusarium spp. auf

Enniatin A 0,3-0,6 pg/g [5]
Agar
L Fusarium spp. auf
Enniatin A1 2,0-4,0 pa/g [5]
Agar
o Fusarium spp. auf
Enniatin B 1,9-3,8 ug/g [5]
Agar
o Fusarium spp. auf
Enniatin B1 5,4-10,8 pg/g [5]
Agar
Analytik
Wiederfindungsrate i
o 80,6 % Extraktion von Agar [5]
(Enniatin A)
Wiederfindungsrate )
81,5 % Extraktion von Agar [5]

(Enniatin A1)

Wiederfindungsrate )

o 78,3 % Extraktion von Agar [5]
(Enniatin B)
Wiederfindungsrate i

o 84,0 % Extraktion von Agar [5]
(Enniatin B1)
Quantifizierungsgrenz ) o

Siehe Originalquelle UPLC/PDA [5]

e (LOQ)
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Tabelle 2: Zytotoxizitatsdaten von Enniatin A1 und

verwandten Analoga

Verbindung ICso-Wert (pM)

Zelllinie Assay Referenz

Enniatin A1 12,3

Caco-2 (humane

Kolon-
MTT-Assay [13][14]

Adenokarzinom-
Zellen)

Enniatin B1 19,5

Caco-2 (humane

Kolon-
MTT-Assay [13][14]

Adenokarzinom-
Zellen)

Experimentelle Protokolle

Die Untersuchung der Enniatin-Biosynthese erfordert standardisierte Methoden zur

Kultivierung der produzierenden Organismen sowie zur Extraktion, Reinigung und Analyse der

Zielverbindungen.

Protokoll: Kultivierung von Fusarium tricinctum zur

Enniatin-Produktion

Dieses Protokoll beschreibt die Kultivierung in Flissigmedium zur Produktion von Enniatinen.

e Stammvorbereitung: Verwendung eines lyophilisierten Stammes von Fusarium tricinctum
(z.B. CECT 20150). Rehydrierung und Kultivierung auf Potato Dextrose Agar (PDA) bei 25
°C flr 7 Tage zur Gewinnung einer aktiven Kultur.

e Inokulum-Préaparation: Aus der PDA-Kultur werden Sporensuspensionen oder Myzel-Agar-

Plugs zur Inokulation der Flissigkultur entnommen.

e Fermentation:

o Medium: Potato Dextrose Broth (PDB).
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o Inokulation: Inokulation von 250-ml-Erlenmeyerkolben, die 100 ml PDB enthalten, mit dem
vorbereiteten Inokulum.

o Inkubation: Inkubation der Kolben bei 25 °C fur 21 Tage unter statischen Bedingungen
oder bei leichtem Schitteln (z.B. 150 rpm), um das Myzelwachstum zu fordern.

o Ernte: Nach Abschluss der Inkubation wird die Kultur geerntet. Das Myzel wird vom
Kulturfiltrat durch Filtration (z.B. durch Filterpapier) getrennt. Beide Fraktionen (Myzel und
Filtrat) sollten fur die Extraktion aufbewahrt werden, da Enniatine sowohl intra- als auch
extrazellular vorkommen kénnen.[15][16]

Protokoll: Extraktion und Reinigung von Enniatinen

Dieses Protokoll beschreibt eine mehrstufige Reinigungsmethode, um Enniatine aus Kultur-
Extrakten zu isolieren.[13][14]

o Extraktion:

o Das Kulturfiltrat wird mit einem gleichen Volumen eines organischen Losungsmittels (z.B.
Methanol oder Acetonitril) versetzt und intensiv gemischt.

o Das Myzel wird separat mit demselben Lésungsmittel extrahiert, oft unter Verwendung von
Ultraschall oder Homogenisierung, um die Zellwédnde aufzubrechen.

o Die organischen Extrakte werden vereinigt und unter reduziertem Druck
(Rotationsverdampfer) zur Trockne eingedampft.

o Festphasenextraktion (SPE) / Low-Pressure Liquid Chromatography (LPLC):

o

Der getrocknete Rohextrakt wird in einer minimalen Menge Methanol gelost.

[¢]

Der geloste Extrakt wird auf eine mit Amberlite XAD-7 (oder einer C18-Kartusche)
gepackte Saule geladen.

[¢]

Die Saule wird zunachst mit Wasser oder einem Wasser/Methanol-Gemisch mit niedrigem
Methanolanteil gewaschen, um polare Verunreinigungen zu entfernen.
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o Die Enniatine werden mit einem L6sungsmittelgradienten von Wasser/Methanol oder
Wasser/Acetonitril eluiert. Fraktionen werden gesammelt.

e Semipraparative HPLC:

o Die enniatinhaltigen Fraktionen aus dem vorherigen Schritt werden mittels analytischer
HPLC (mit Diodenarray-Detektor, DAD) Uberprift.

o Die Fraktionen, die die héchsten Konzentrationen der Ziel-Enniatine enthalten, werden
gepoolt und auf eine semipraparative HPLC-Saule (z.B. C18) injiziert.

o Mobile Phase: Ein Gradient aus Acetonitril und Wasser wird typischerweise verwendet.

o Die einzelnen Peaks, die Enniatin A, Al, B und B1 entsprechen, werden getrennt
gesammelt.[15]

 Verifizierung:

o Die Reinheit und Identitat der isolierten Verbindungen wird mittels analytischer HPLC und
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bestatigt.[13]
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1. Kultivierung

F. tricinctum Stamm
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Myzel & Filtrat
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(C18-Saule)

3

Analyse

Isolierte Fraktionen
(Enniatin A1, etc.)

Reinheits- & Identitatsprifung

LC-MS/MS Analyse Analytische HPLC
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.
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Fazit

Die Biosynthese von Enniatin Al ist ein Paradebeispiel fur die Effizienz und Komplexitat der
nicht-ribosomalen Peptidsynthese in Pilzen. Die multifunktionale Enniatin-Synthetase (ESYN1)
agiert als eine molekulare Fabrik, die aus einfachen Vorlaufern hochkomplexe, biologisch
aktive Molekule herstellt. Ein tiefgreifendes Verstandnis dieses Weges ist fur die synthetische
Biologie von grolRer Bedeutung, da es Moglichkeiten zur gentechnischen Veranderung von
NRPS-Systemen erdffnet, um neue, pharmazeutisch relevante Depsipeptide zu erzeugen
("precursor-directed biosynthesis").[3][17] Die hier vorgestellten quantitativen Daten und
detaillierten Protokolle bieten eine solide Grundlage fur Forscher, die sich mit der Produktion,
Charakterisierung und Anwendung von Enniatinen befassen, und unterstreichen das Potenzial
dieser Naturstoffe fur die zukunftige Arzneimittelentwicklung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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